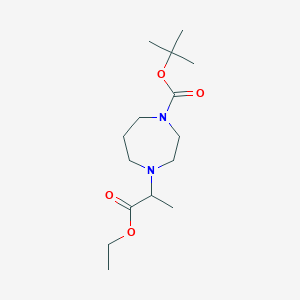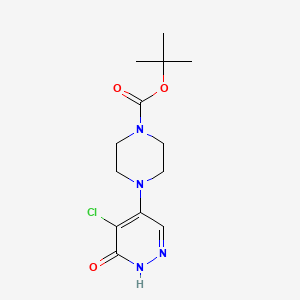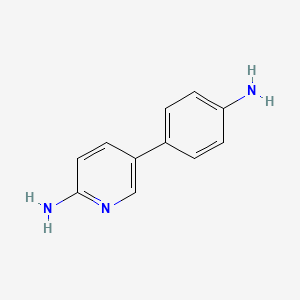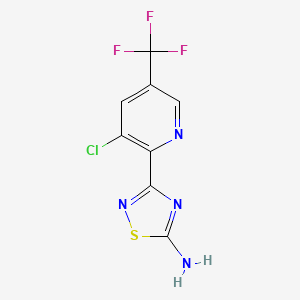
3-(3-氯-5-(三氟甲基)吡啶-2-基)-1,2,4-噻二唑-5-胺
描述
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C8H4ClF3N4S and its molecular weight is 280.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业化学:农药代谢物
该化合物是氟氮唑啉的代谢物,氟氮唑啉是一种用于农业化学的物质。作为转化产物,它可以在土壤、植物、地表水和地下水中找到。它的存在意义重大,因为它可能对环境的命运和生态毒性产生影响。 它具有高度的淋溶性警报,表明它可以很容易地穿过土壤并可能污染地下水 .
生态毒理学:环境影响评估
该化合物对鱼类的急性生态毒性和蚯蚓的慢性生态毒性具有中等警报。 这表明它会对水生生物和土壤生物产生不利影响,这对于评估释放到生态系统中的化学物质的环境影响至关重要 .
人类健康:毒理学概况
在人类健康方面,该化合物对哺乳动物的急性毒性具有中等警报。 这意味着接触这种化学物质可能构成健康风险,需要谨慎处理和使用,尤其是在农业环境中,它可能以农药代谢物的形式存在 .
, 它的分子量为 196.56 g/mol. .药物开发:药物前体
像这种化合物一样的含有三氟甲基的化合物通常用于药物中,因为它们可以改善药物特性。 该化合物可以作为药物合成中的前体或中间体,尤其是那些针对真菌物种引起的疾病的药物.
药物发现:三氟甲基基团的应用
三氟甲基基团是 FDA 批准药物的常见特征,可增强其代谢稳定性和生物利用度。 这种含有这种基团的化合物在药物发现过程中可能很有价值,可能导致新的治疗剂的开发 .
生化分析
Biochemical Properties
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as NS5B, which is involved in the replication of the Hepatitis C virus The compound’s interaction with NS5B is characterized by its ability to inhibit the enzyme’s activity, thereby preventing the replication of the virus
Cellular Effects
The effects of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of NS5B can lead to altered gene expression patterns in infected cells, ultimately affecting cellular metabolism and the overall health of the cell . Additionally, the compound’s impact on cell signaling pathways can result in changes to cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit NS5B is a prime example of its molecular mechanism of action. By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby inhibiting viral replication . This binding interaction is crucial for the compound’s antiviral properties and highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects without significant toxicity. At higher dosages, toxic or adverse effects may be observed, including damage to specific organs or tissues . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of metabolites that can influence metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential effects on cellular function.
Transport and Distribution
The transport and distribution of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it essential to study these processes to optimize its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4S/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFAQVZCBAMOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NSC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676654 | |
| Record name | 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-69-6 | |
| Record name | 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


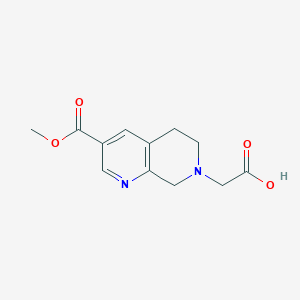
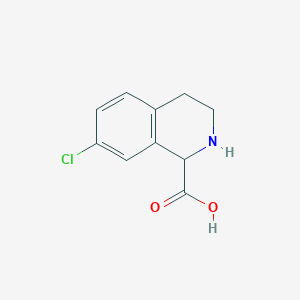
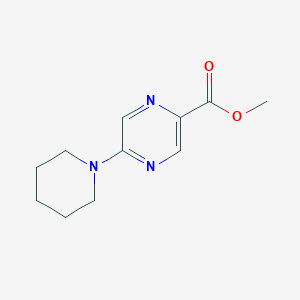
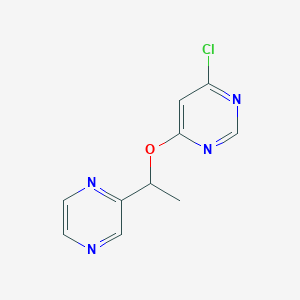
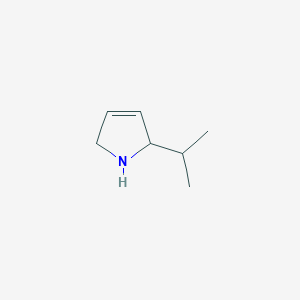

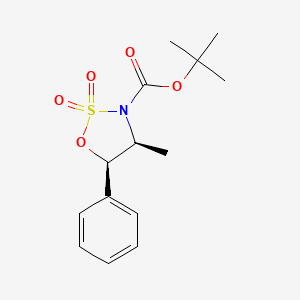
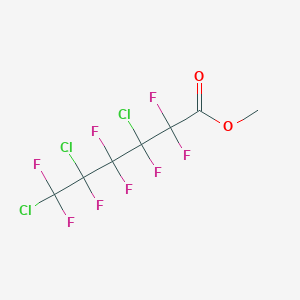


![43,44-Bis[2-(2,4-diethylheptoxy)ethoxy]-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B1501310.png)
